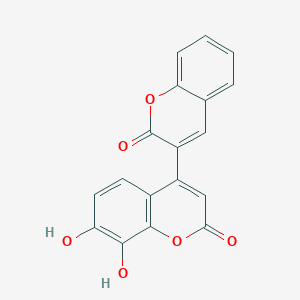

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a unique structure with two hydroxyl groups at positions 7 and 8, and a chromen-2-one moiety fused with another chromen-2-one at position 4. Coumarins are widely studied for their potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired coumarin derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, thus reducing oxidative stress in biological systems.

Case Study: Antioxidant Capacity Evaluation

- Objective : To assess the antioxidant capacity using the DPPH radical scavenging assay.

- Methodology : The assay measures the reduction in DPPH radical concentration in the presence of the compound.

- Results : The compound demonstrated a notable reduction in DPPH radicals, indicating strong antioxidant activity.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Study

- Objective : To evaluate anti-inflammatory effects in LPS-stimulated macrophages.

- Methodology : ELISA assays were employed to measure levels of TNF-alpha and IL-6.

- Results : A significant decrease in TNF-alpha and IL-6 levels was observed, supporting its potential therapeutic application in inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

- Objective : To investigate cytotoxic effects on breast cancer cells (MCF-7).

- Methodology : MTT assay was performed to assess cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.

| Biological Activity | Method Used | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Anti-inflammatory | ELISA | Decreased TNF-alpha and IL-6 levels |

| Anticancer | MTT Assay | Dose-dependent cytotoxicity in MCF-7 cells |

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

- 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one

- 7-Hydroxycoumarin

- 4-Methyl-7-hydroxycoumarin

Comparison:

- 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group at position 4, which may alter its biological activity.

- 7-Hydroxycoumarin: Lacks the additional hydroxyl group at position 8, which may affect its antioxidant properties.

- 4-Methyl-7-hydroxycoumarin: Contains a methyl group at position 4, which may influence its solubility and reactivity .

Biological Activity

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one, a member of the coumarin family, exhibits a range of biological activities due to its unique chemical structure characterized by hydroxyl and carbonyl functional groups. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and antioxidant research.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O5. Its structure includes a chromone backbone with hydroxyl groups at positions 7 and 8, enhancing its reactivity and biological interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 12.5 | Hepatocellular carcinoma |

| HCT116 | 15.0 | Colon cancer |

| MCF7 | 10.0 | Breast cancer |

| PC3 | 14.0 | Prostate cancer |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 20.0 |

These antioxidant properties contribute to its potential use in preventing diseases associated with oxidative stress, such as cancer and cardiovascular disorders .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Bacillus subtilis | 12.5 |

| Aspergillus niger | 18.0 |

These results indicate its potential as a natural antimicrobial agent .

Case Studies

Several studies have focused on the therapeutic potential of coumarin derivatives, including this compound:

- Study on Cancer Cell Lines : A study published in the African Journal of Biomedical Research reported that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, demonstrating its potential as an antitumor agent .

- Antioxidant Efficacy : Research highlighted in Phytochemistry Reviews discussed the antioxidant properties of coumarins and their derivatives, emphasizing their role in reducing oxidative stress markers in vitro.

- Antimicrobial Studies : A comprehensive investigation published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various coumarin derivatives, including this compound, confirming their efficacy against resistant strains of bacteria .

Properties

Molecular Formula |

C18H10O6 |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one |

InChI |

InChI=1S/C18H10O6/c19-13-6-5-10-11(8-15(20)24-17(10)16(13)21)12-7-9-3-1-2-4-14(9)23-18(12)22/h1-8,19,21H |

InChI Key |

JJONDMMLECJXPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.